molecular formula C23H16BrN3O B11683323 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methylaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methylaniline

Cat. No.: B11683323
M. Wt: 430.3 g/mol
InChI Key: UTTLFKJVLDIHCS-UHFFFAOYSA-N
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(2-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a chromene core substituted with a benzodiazole moiety and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(2-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Benzodiazole Moiety: The benzodiazole group can be introduced through a condensation reaction between an o-phenylenediamine and a carboxylic acid derivative.

    Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Final Coupling: The final step involves coupling the chromene core with the benzodiazole moiety under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole moiety, potentially converting it to a benzodiazepine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzodiazepine derivatives.

    Substitution: Various substituted chromene derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their optical and electronic properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Industry:

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(2-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

  • (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-(2-METHYLPHENYL)-2H-CHROMEN-2-IMINE
  • (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-FLUORO-N-(2-METHYLPHENYL)-2H-CHROMEN-2-IMINE

Comparison:

  • Uniqueness: The presence of the bromine atom in (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(2-METHYLPHENYL)-2H-CHROMEN-2-IMINE makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity and biological activity.
  • Reactivity: The bromine-containing compound may exhibit different reactivity patterns in substitution reactions compared to its chloro and fluoro counterparts.
  • Biological Activity: The biological activity of the compound may also differ due to the influence of the bromine atom on its interaction with molecular targets.

Properties

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methylphenyl)chromen-2-imine

InChI

InChI=1S/C23H16BrN3O/c1-14-6-2-3-7-18(14)27-23-17(13-15-12-16(24)10-11-21(15)28-23)22-25-19-8-4-5-9-20(19)26-22/h2-13H,1H3,(H,25,26)

InChI Key

UTTLFKJVLDIHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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